4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
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Overview
Description
4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is a compound of interest due to its unique structural features, including the presence of both pyridinium and thiazole rings. These features contribute to its chemical and physical properties, making it a subject of study in organic synthesis and potentially applicable in various fields, excluding its usage in drug applications as per the constraints provided.
Synthesis Analysis
The synthesis of compounds similar to 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate often involves one-pot reactions or stepwise methods that allow for the introduction of the thiazol-2-olate moiety into the molecule. For instance, a related approach involves the use of 1,4-zwitterions derived from dimethylthiazole reacting with acetylenedicarboxylates and 3-formylchromones, leading to the formation of thiazolo[3,2-a]pyridine derivatives through an unusual rearrangement or a subsequent 1,2-aroyl migration at higher temperatures (Terzidis et al., 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, NMR, IR, MS, and elemental analysis, are pivotal in confirming the structure of synthesized compounds. The crystal and molecular structures of related dimethylisothiazolopyridines have been determined, revealing insights into their conformation and the interactions between different molecular moieties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-(3,5-dimethyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate or similar compounds can include nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of derivatives with varying properties. The reactivity of such compounds often depends on the presence of functional groups that can participate in these reactions, influencing their chemical behavior and the formation of novel compounds (Lamphon et al., 2004).
properties
IUPAC Name |
4-(3,5-dimethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-8(2)5-13(4-7)10-9(6-14)16-11(15)12-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYTDCHBSJPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=C(SC(=N2)[O-])C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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